磺酰氟虫腈

描述

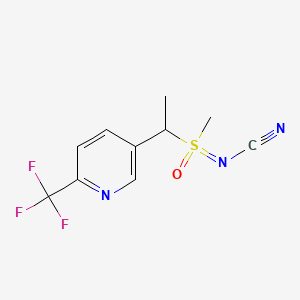

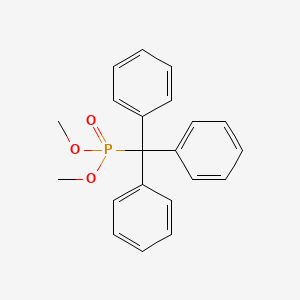

Sulfoxaflor, also known as [methyl (oxo) {1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide, is a systemic insecticide that acts as an insect neurotoxin. It belongs to a class of chemicals called sulfoximines, which target the central nervous system of insects. Sulfoxaflor is particularly effective against sap-feeding insects such as aphids, whiteflies, and lygus bugs .

作用机制

Target of Action

Sulfoxaflor, a systemic insecticide, primarily targets the nicotinic acetylcholine receptors (nAChRs) in insects . These receptors play a crucial role in the transmission of nerve impulses. Sulfoxaflor binds to these receptors, disrupting normal neural activity .

Mode of Action

Sulfoxaflor acts as a neurotoxin to affected insects and kills through contact or ingestion . It is classified for use against sap-feeding insects as a sulfoximine, a sub-group of insecticides that act as nAChR competitive modulators . Sulfoxaflor binds to nAChRs in place of acetylcholine, causing uncontrolled nerve impulses, resulting in muscle tremors, followed by paralysis and death .

Biochemical Pathways

Sulfoxaflor’s action on the nAChRs disrupts the normal functioning of the nervous system in insects . In the environment, sulfoxaflor can be degraded by microbes such as Pseudaminobacter salicylatoxidans via a hydration pathway mediated by two nitrile hydratases . This leads to the formation of a metabolite, X11719474 .

Pharmacokinetics

Sulfoxaflor exhibits stereoselective separation and pharmacokinetic dissipation in soil . The estimated half-life of sulfoxaflor in soil ranges from 5.59 to 6.03 days . This suggests that sulfoxaflor is relatively volatile, and while it is potentially mobile in soils, it has a low potential for leaching due to its rapid degradation rate .

Result of Action

The binding of sulfoxaflor to nAChRs causes uncontrolled nerve impulses, leading to muscle tremors, paralysis, and ultimately death in insects . Because sulfoxaflor binds much more strongly to insect neuron receptors than to mammal neuron receptors, this insecticide is selectively more toxic to insects than mammals .

Action Environment

Sulfoxaflor is used in various environments to control aphids in field crops . It is highly toxic to bees if they come into contact with spray droplets shortly after application . The toxicity is reduced after the spray has dried . The environmental impact of sulfoxaflor is less than that of other insecticides like neonicotinoids and organophosphate insecticides .

科学研究应用

Sulfoxaflor has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of sulfoximines and their derivatives.

Biology: Investigated for its effects on insect physiology and behavior.

Industry: Widely used in agriculture to control pest populations and improve crop yields

生化分析

Biochemical Properties

Sulfoxaflor plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nicotinic acetylcholine receptors (nAChR) in insects, leading to overstimulation and eventual paralysis of the pests . The compound interacts with nitrile hydratase and glutathione-s-transferase enzymes, which are involved in its detoxification process . These interactions are crucial for the metabolism and breakdown of sulfoxaflor in the environment.

Cellular Effects

Sulfoxaflor affects various types of cells and cellular processes. It influences cell function by binding to the nicotinic acetylcholine receptors, disrupting normal cell signaling pathways . This disruption can lead to changes in gene expression and cellular metabolism, ultimately causing cell death in target insects. In non-target organisms, such as honeybees, sulfoxaflor has been shown to cause biochemical activity changes and histological alterations .

Molecular Mechanism

The molecular mechanism of sulfoxaflor involves its binding to the nicotinic acetylcholine receptors in insects. This binding leads to the overstimulation of these receptors, causing continuous nerve impulses and resulting in paralysis and death of the insect . Sulfoxaflor’s action is similar to that of neonicotinoids but with a different binding affinity and selectivity, making it effective against resistant insect populations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfoxaflor change over time. The compound’s stability and degradation have been studied, showing that it can be broken down by microbial metabolism and photolysis . Long-term effects on cellular function have been observed, with sulfoxaflor causing persistent changes in gene expression and cellular metabolism in target insects.

Dosage Effects in Animal Models

The effects of sulfoxaflor vary with different dosages in animal models. At low doses, it effectively controls pest populations without causing significant harm to non-target organisms . At high doses, sulfoxaflor can lead to toxic effects, including reduced neonatal survival, fetal abnormalities, and hepatotoxicity in animal models . Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

Sulfoxaflor is involved in several metabolic pathways, including those mediated by nitrile hydratase and glutathione-s-transferase enzymes . These enzymes play a role in the detoxification and breakdown of sulfoxaflor, converting it into less toxic metabolites. The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall impact on the environment.

Transport and Distribution

Sulfoxaflor is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the root or leaf surface and transported to different parts of the plant . In insects, sulfoxaflor is distributed to target tissues where it exerts its toxic effects. Transporters and binding proteins may facilitate its movement within the organism.

Subcellular Localization

The subcellular localization of sulfoxaflor is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its target receptors . Post-translational modifications and targeting signals may influence its localization and accumulation, affecting its overall efficacy and toxicity.

准备方法

Synthetic Routes and Reaction Conditions

Sulfoxaflor is synthesized through a multi-step process that involves the formation of key intermediates. The synthesis typically begins with the preparation of 6-(trifluoromethyl)nicotinic acid, which is then converted to its corresponding acid chloride. This intermediate undergoes a reaction with methylamine to form the amide.

Industrial Production Methods

Industrial production of sulfoxaflor involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is formulated into various commercial products, including suspension concentrates and water-dispersible granules .

化学反应分析

Types of Reactions

Sulfoxaflor undergoes several types of chemical reactions, including:

Oxidation: Sulfoxaflor can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert sulfoxaflor to its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

Neonicotinoids: Such as imidacloprid and thiamethoxam.

Butenolides: Such as flupyradifurone.

Uniqueness

Sulfoxaflor is unique in its chemical structure and mode of action. Unlike neonicotinoids, which also target nAChRs, sulfoxaflor belongs to the sulfoximine class and has a different binding site on the receptor. This difference in binding site reduces the likelihood of cross-resistance with neonicotinoids, making sulfoxaflor an effective alternative for managing resistant insect populations .

属性

IUPAC Name |

[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQOOHYFBIDMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074687 | |

| Record name | Sulfoxaflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with sharp odor; [ACGIH] | |

| Record name | Sulfoxaflor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167.7 °C (decomp) (99.7% purity) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 809 mg/L at 25 °C, Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.4X10-6 Pa at 20 °C /1.05X10-8 mm Hg/, 1.9X10-8 mm Hg at 25 °C | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

This report effectively applies a mode of action sequence... to explain the non-significantly elevated incidence of preputial gland carcinomas in the rat combined study. The sequence proposed is: (1) increased dopamine release from the hypothalamus, causing (2) reduced prolactin secretion from the pituitary, in turn causing (3) reduced stimulation of prolactin receptors on Leydig cells, which reduces LH receptor density in Leydig cells, causing (4) downregulation of LH receptor gene expression, causing (5) transient decrease in serum testosterone, leading to (6) increased serum LH levels, causing (7) increased serum testosterone via hypothalamic/pituitary/gonadal feedback loop, leading to (8) increased preputial gland carcinomas due to slightly increased higher circulating testosterone. Authors note that item (3) does not appear to relate to humans (which statement is consistent with published literature)..., Sulfoxaflor (X11422208), a novel agricultural molecule, induced fetal effects (forelimb flexure, hindlimb rotation, and bent clavicle) and neonatal death in rats at high doses (= 400 ppm in diet); however, no such effects occurred in rabbit dietary studies despite achieving similar maternal and fetal plasma exposure levels. Mode-of-action (MoA) studies were conducted to test the hypothesis that the effects in rats had a single MoA induced by sulfoxaflor agonism on the fetal rat muscle nicotinic acetylcholine receptor (nAChR). The studies included cross-fostering and critical windows of exposure studies in rats, fetal... and adult... rat and human muscle nAChR in vitro agonism experiments, and neonatal rat phrenic nerve-hemidiaphragm contracture studies. The weight of evidence from these studies supported a novel MoA where sulfoxaflor is an agonist to the fetal, but not adult, rat muscle nAChR and that prolonged agonism on this receptor in fetal/neonatal rats causes sustained striated muscle contracture resulting in concomitant reduction in muscle responsiveness to physiological nerve stimulation. Fetal effects were inducible with as little as 1 day of exposure at the end of gestation, but were rapidly reversible after birth, consistent with a pharmacological MoA. With respect to human relevance, sulfoxaflor was shown to have no agonism on human fetal or adult muscle nAChRs. Taken together, the data support the hypothesis that the developmental effects of sulfoxaflor in rats are mediated via sustained agonism on the fetal muscle nAChR during late fetal development and are considered not relevant to humans. | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White powder (99.7% purity); off-white powder (95.6% purity) | |

CAS No. |

946578-00-3 | |

| Record name | Sulfoxaflor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946578-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxaflor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946578003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoxaflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sulfoxaflor (ISO); [methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOXAFLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671W88OY8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112 °C (99.7% purity) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target site of sulfoxaflor in insects?

A1: Sulfoxaflor targets the nicotinic acetylcholine receptors (nAChRs) in insects. [, , ] These receptors are crucial for nerve signal transmission in insects.

Q2: How does sulfoxaflor interact with nAChRs?

A2: Sulfoxaflor acts as an agonist of nAChRs, meaning it binds to the receptors and activates them. This disrupts normal nerve impulse transmission, leading to insect paralysis and death. [, ]

Q3: How does the binding of sulfoxaflor to nAChRs differ from that of neonicotinoids?

A3: Although both sulfoxaflor and neonicotinoids target nAChRs, their binding modes differ. Studies using a homology model of the Myzus persicae nAChR suggest that sulfoxaflor relies heavily on van der Waals interactions for binding, while electrostatic interactions are crucial for neonicotinoids. []

Q4: Does the R81T mutation in nAChRs affect sulfoxaflor binding?

A4: The R81T mutation in the β1 subunit of nAChRs, known to confer resistance to neonicotinoids, has a significantly lower impact on sulfoxaflor binding. [, ] This difference in binding susceptibility highlights the distinct interaction mechanism of sulfoxaflor compared to neonicotinoids.

Q5: What is the molecular formula and weight of sulfoxaflor?

A5: The molecular formula of sulfoxaflor is C13H15ClF3N3O3S. Its molecular weight is 385.8 g/mol.

Q6: How stable is sulfoxaflor in the environment?

A6: Sulfoxaflor is susceptible to degradation in the environment. Studies show it degrades quickly in artificial soil, with a half-life ranging from 12.0 to 15.4 days. [] It can also undergo photolysis, degrading by over 90% after 96 hours of exposure. []

Q7: What are the primary degradation pathways of sulfoxaflor?

A7: The primary degradation pathways of sulfoxaflor are photolysis and soil degradation. Hydrolysis plays a minimal role, and photodegradation is limited in acidic water or sterilized soil. []

Q8: What are the major degradation products of sulfoxaflor?

A8: Four major degradation products have been identified: X11719474, X11721061, X11718922, and a sulfoxaflor-urea analog. [, ] The sulfoxaflor-urea analog forms in soil and has a varying half-life of 5.0 to 8.5 days. []

Q9: How does the application method of sulfoxaflor affect its residue levels in crops?

A9: Drip irrigation application of sulfoxaflor in cotton resulted in lower residues in pollen and nectar compared to other methods, suggesting it could be a more environmentally benign application approach. []

Q10: What are the mechanisms of resistance to sulfoxaflor?

A11: Research suggests that resistance mechanisms involve multiple genes and can vary across insect species. Some studies highlight the role of enhanced detoxification by enzymes like cytochrome P450s and UDP-glycosyltransferases (UGTs). [, , , , , ]

Q11: Are there any fitness costs associated with sulfoxaflor resistance in insects?

A12: Studies on Nilaparvata lugens and Sitobion miscanthi show that sulfoxaflor resistance can lead to fitness costs, including reduced fecundity, prolonged development, and lower survival rates. [, ]

Q12: What is the toxicity of sulfoxaflor to non-target organisms?

A13: Sulfoxaflor exhibits toxicity to various non-target organisms. It was found to be highly toxic to Daphnia magna, a key species in aquatic ecosystems. [, , ]

Q13: How does sulfoxaflor exposure affect earthworms?

A14: Sulfoxaflor is highly toxic to earthworms (Eisenia fetida). [, ] Sublethal doses can induce oxidative stress, disrupt energy metabolism, and affect nucleotide metabolism. []

Q14: What are the effects of sulfoxaflor on honeybees?

A15: Studies show that sulfoxaflor can impact honeybees (Apis mellifera). While not as lethal as some other insecticides, it can affect feeding behavior and potentially impact colony strength. [, , ]

Q15: How does sulfoxaflor impact bumblebees?

A16: Research suggests that sulfoxaflor can negatively affect bumblebee (Bombus terrestris) colonies, particularly their reproductive output. [, ] Exposure can reduce egg laying and larval production, potentially due to reduced sucrose consumption. []

Q16: What analytical methods are used to determine sulfoxaflor residues?

A18: Common analytical methods include high-performance liquid chromatography (HPLC) [, ], gas chromatography with electron capture detector (GC-ECD) [], and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)